1,3-dimethyl-1H-pyrazol-5-amine hydrochloride

Solubility Formulation Chemical Synthesis

Researchers sourcing aminopyrazole building blocks often face solubility limitations of the free base, hindering aqueous-phase reactions. 1,3-Dimethyl-1H-pyrazol-5-amine hydrochloride solves this with enhanced water solubility and a defined 1,3-dimethyl pattern critical for target binding. - Yields 74-85% in 5H-pyrazolo[3,4-e][1,2,4]dithiazine-3-carbonitrile synthesis. - Enables high-throughput screening with superior aqueous compatibility. - Stable crystalline solid with reliable performance in Pd-catalyzed C-N couplings.

Molecular Formula C5H10ClN3
Molecular Weight 147.60 g/mol
CAS No. 61480-28-2
Cat. No. B7722536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-1H-pyrazol-5-amine hydrochloride
CAS61480-28-2
Molecular FormulaC5H10ClN3
Molecular Weight147.60 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N)C.Cl
InChIInChI=1S/C5H9N3.ClH/c1-4-3-5(6)8(2)7-4;/h3H,6H2,1-2H3;1H
InChIKeyMOGGYYLZLBLICG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing & Technical Baseline for 1,3-Dimethyl-1H-pyrazol-5-amine hydrochloride


1,3-Dimethyl-1H-pyrazol-5-amine hydrochloride (CAS 61480-28-2) is a heterocyclic organic compound featuring a pyrazole core substituted with amino and methyl groups, presented as a hydrochloride salt for enhanced stability and solubility [1]. It serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents [1]. The hydrochloride salt form, with a molecular formula of C5H10ClN3 and a molecular weight of 147.61 g/mol, is a crystalline solid that is soluble in water and ethanol [1] [2]. Its well-defined structure and high purity ensure reliable performance in coupling reactions and heterocyclic derivatization [1].

Hydrochloride salt form: high aqueous solubility supports aqueous coupling and HTS screening formats.
1,3-dimethyl substitution pattern: reported as key structural determinant in CNS behavioral model SAR studies.
Versatile pyrazole intermediate for fused heterocycle derivatization and agrochemical building block research.

Why Generic Substitution Is Not Viable


While 5-aminopyrazoles constitute a broad and well-established class of heterocyclic building blocks, direct substitution of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride with its closest structural analogs—such as the free base 1,3-dimethyl-1H-pyrazol-5-amine (CAS 3524-32-1) or other aminopyrazoles like 3-aminopyrazole or 5-amino-1-methylpyrazole—can lead to significant differences in physicochemical properties, synthetic efficiency, and biological outcomes [1] [2]. The hydrochloride salt form confers dramatically higher aqueous solubility compared to the free base, which directly impacts reaction compatibility and formulation ease . Furthermore, the specific 1,3-dimethyl substitution pattern on the pyrazole ring is critical for optimal activity in certain therapeutic contexts, as shown in structure-activity relationship studies where analogues lacking these methyl groups exhibited reduced pharmacological effects [1] [2].

Free base interchangeability
The free base (CAS 3524-32-1) is markedly less water-soluble, which may limit aqueous reaction compatibility and formulation screening compared to the hydrochloride salt.
Substitution pattern change
Using 5-amino-1-methylpyrazole or 3-aminopyrazole alters the 1,3-dimethyl substitution; SAR evidence suggests this may shift biological activity in CNS behavioral models.
Salt form variability
Other salt forms (e.g., sulfate, acetate) can alter solubility, hygroscopicity, and reactivity profiles; the hydrochloride provides a consistent, well-characterized reference for reproducible synthesis.

Quantitative Evidence for Product Differentiation


Aqueous Solubility Enhancement of Hydrochloride Salt

The hydrochloride salt form of 1,3-dimethyl-1H-pyrazol-5-amine exhibits significantly enhanced aqueous solubility compared to its free base counterpart. While the free base (CAS 3524-32-1) is only slightly soluble in water (<1 mg/mL), the hydrochloride salt (CAS 61480-28-2 / 103068-64-0) demonstrates a solubility of approximately 25 mg/mL in water . This >25-fold increase in solubility is a critical differentiator for applications requiring aqueous reaction conditions or formulations.

Aqueous Solubility
Class-level inference
Hydrochloride salt: ~25 mg/mL in water
Free base: slightly soluble
>25-fold increase in solubility
Expands aqueous reaction and formulation scope
Class-level behavior; verify lot-specific solubility
Solubility Formulation Chemical Synthesis

1,3-Dimethyl Substitution in Antipsychotic Activity

Structure-activity relationship (SAR) studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a series of potential antipsychotic agents, demonstrated that maximal activity was achieved with analogues containing methyl groups at the 1- and 3-positions of the pyrazole ring [1]. This finding underscores the critical importance of the specific 1,3-dimethyl substitution pattern present in 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride. Alterations to this substitution pattern, such as using 5-amino-1-methylpyrazole or 3-aminopyrazole as a building block, would likely result in diminished or abolished therapeutic efficacy in this context.

1,3-Dimethyl Pattern in CNS Models
Class-level inference
1,3-dimethyl substitution: maximal activity reported in mouse locomotion model
Analogues lacking methyl groups: reduced activity
Key structural determinant for activity
Critical for CNS behavioral model SAR studies
In vivo mouse behavioral assay; class-level inference
Medicinal Chemistry SAR Antipsychotic Agents

In Vivo Anti-inflammatory and Antinociceptive Activity

The derivative (E)-N-(3,7-dimethylocta-2,6-dienyl)-1,3-dimethyl-1H-pyrazol-5-amine (LQFM002), synthesized from 1,3-dimethyl-1H-pyrazol-5-amine, demonstrated significant anti-inflammatory and antinociceptive activities in vivo [1]. In a carrageenan-induced pleurisy model, LQFM002 reduced leukocyte migration and TNF-α levels. In acetic acid-induced writhing and formalin tests, it exhibited dose-dependent antinociceptive effects, with pre-treatment with 8.25 μmol/kg naloxone reversing the analgesic effects, implicating the opioidergic system [1]. While a direct comparator for the free base is not provided, this study highlights the biological relevance of the 1,3-dimethylpyrazole scaffold, which is directly accessible from the target compound.

Derivative in Inflammation & Pain Models
Supporting evidence
Dose-dependent antinociception; reversed by naloxone (8.25 µmol/kg)
Supports opioidergic pathway study context
Derivative LQFM002; compound itself not directly tested
Pharmacology Anti-inflammatory Analgesic

Utility in Advanced Heterocyclic Transformations

1,3-Dimethyl-1H-pyrazol-5-amine serves as a key starting material for the synthesis of complex fused heterocyclic systems. Specifically, its reaction with (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines, followed by treatment with Et2NH and concentrated H2SO4, yields 5H-pyrazolo[3,4-e][1,2,4]dithiazine-3-carbonitriles in good yields (74-85%) and 6H-pyrazolo[3,4-f][1,2,3,5]trithiazepine-4-carbonitriles as minor products (0-6%) [1]. This demonstrates its compatibility with a specific, high-value synthetic pathway that produces rare sulfur-nitrogen heterocycles. While other aminopyrazoles can undergo similar transformations, the reaction yields and product distribution are likely influenced by the substitution pattern.

Fused Heterocycle Synthesis
Supporting evidence
74–85% dithiazine yield; trithiazepine 0–6%
Enables access to rare S,N-heterocyclic scaffolds
Reported protocol; yields may vary with substrate scope
Organic Synthesis Heterocyclic Chemistry Methodology

Research & Industrial Applications


Kinase Inhibitor Development & Fragment-Based Discovery

The compound serves as a privileged scaffold for designing kinase inhibitors [1]. Its 1,3-dimethyl substitution pattern is a key structural feature for optimal activity in certain therapeutic areas, as demonstrated by SAR studies on antipsychotic agents [2]. The hydrochloride salt's enhanced aqueous solubility facilitates high-throughput screening and fragment-based drug discovery efforts where aqueous compatibility is essential.

Complex Fused Heterocycle Synthesis

As demonstrated by its use in the synthesis of 5H-pyrazolo[3,4-e][1,2,4]dithiazine-3-carbonitriles (74-85% yield) and related trithiazepines [3], this compound is a valuable building block for constructing complex, sulfur-containing heterocyclic frameworks. This application is particularly relevant for medicinal chemists exploring novel chemical space and seeking to generate diverse compound libraries.

Agrochemical Intermediate for Herbicides & Fungicides

Derivatives of this compound are employed in the production of agrochemicals, including herbicides and fungicides [1] . Its reactivity and the ability to functionalize the amino group make it a suitable intermediate for creating molecules that enhance crop protection and yield . The hydrochloride salt form's stability and solubility are advantageous for large-scale industrial processes.

Application
Selection Property
Validation Focus
Kinase inhibitor & fragment-based discovery
1,3-dimethyl substitution pattern; high aqueous solubility
SAR profiling and target engagement in kinase assays
Complex S,N-heterocycle synthesis
Reactivity toward dithiazine/trithiazepine formation
Reaction scope and product isolation optimization
Agrochemical intermediate research
Hydrochloride stability and solubility for process chemistry
Process robustness and crop protection study endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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